An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)ethanamine
An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(5-Chlorothien-2-yl)ethanamine. The information is compiled to support research and development activities in medicinal chemistry and related fields.
Chemical Properties
Table 1: Chemical and Physical Properties of 1-(5-Chlorothien-2-yl)ethanamine
| Property | Value | Source |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)ethan-1-amine | [1][2] |
| Synonyms | 1-(5-Chloro-2-thienyl)ethylamine, 2-(5-Chlorothiophen-2-yl)ethanamine | [1][2] |
| CAS Number | 214759-44-1 | [1][3][4] |
| Molecular Formula | C₆H₈ClNS | [1][3][4] |
| Molecular Weight | 161.65 g/mol | [1][3] |
| Appearance | White to light yellow crystal powder | [4] |
| Boiling Point | 218.3 ± 25.0 °C (Predicted) | [1] |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.86 ± 0.29 (Predicted) | [1] |
| Solubility | No experimental data available. Expected to be soluble in polar organic solvents. | |
| Melting Point | No experimental data available. | |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | [3] |
Synthesis and Experimental Protocols
The synthesis of 1-(5-Chlorothien-2-yl)ethanamine can be achieved through the reductive amination of its corresponding ketone precursor, 5-chloro-2-acetylthiophene. Two common methods for this transformation are the Leuckart reaction and catalytic reductive amination.
Synthesis of the Precursor: 5-Chloro-2-acetylthiophene
The starting material, 5-chloro-2-acetylthiophene, can be prepared via Friedel-Crafts acylation of 2-chlorothiophene.
Experimental Protocol: Friedel-Crafts Acylation of 2-Chlorothiophene
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Materials: 2-chlorothiophene, acetic anhydride, activated white clay.
-
Procedure:
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To a four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add activated white clay and acetic anhydride.
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Maintain the temperature of the reaction system between 45 °C and 55 °C.
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Slowly add 2-chlorothiophene dropwise over 1 hour within this temperature range.
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After the addition is complete, continue stirring the reaction mixture at 50 °C for 72 hours.
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Upon completion of the reaction, remove the activated white clay by filtration to obtain a dark brown filtrate.
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Remove unreacted 2-chlorothiophene, acetic anhydride, and the by-product acetic acid from the filtrate by distillation to yield 2-acetyl-5-chlorothiophene.[5]
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Synthesis of 1-(5-Chlorothien-2-yl)ethanamine
Method A: Leuckart Reaction
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones to amines.[6]
Proposed Experimental Protocol: Leuckart Reaction of 5-Chloro-2-acetylthiophene
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Materials: 5-chloro-2-acetylthiophene, ammonium formate (or formamide and formic acid).
-
Procedure:
-
In a round-bottom flask, combine 5-chloro-2-acetylthiophene with an excess of ammonium formate.
-
Heat the mixture to a temperature between 120 °C and 130 °C. For the formamide variant, the temperature may need to be higher, around 165 °C.[6]
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Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC).
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After cooling, the reaction mixture is typically hydrolyzed with a strong acid (e.g., HCl) to hydrolyze the intermediate formyl derivative and protonate the resulting amine.
-
The aqueous solution is then washed with an organic solvent to remove any unreacted ketone.
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The aqueous layer is basified with a strong base (e.g., NaOH) to deprotonate the amine.
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The free amine is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
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The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-(5-chlorothien-2-yl)ethanamine.
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Further purification can be achieved by distillation or column chromatography.
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Caption: Workflow for the Leuckart Reaction Synthesis.
Method B: Catalytic Reductive Amination
This method involves the reaction of the ketone with an amine source in the presence of a reducing agent.
Proposed Experimental Protocol: Catalytic Reductive Amination of 5-Chloro-2-acetylthiophene
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Materials: 5-chloro-2-acetylthiophene, ammonia source (e.g., ammonia in methanol, ammonium acetate), reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).
-
Procedure:
-
Dissolve 5-chloro-2-acetylthiophene in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add the ammonia source to the solution.
-
The reaction mixture is stirred at room temperature to allow for the formation of the intermediate imine.
-
The reducing agent is then added portion-wise to the reaction mixture. The reaction is typically carried out at a neutral or weakly acidic pH.
-
The reaction is monitored by TLC until completion.
-
Work-up of the reaction mixture involves quenching any remaining reducing agent, followed by extraction and purification steps similar to those described for the Leuckart reaction.
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Caption: Workflow for Catalytic Reductive Amination.
Analytical Characterization
The structure and purity of 1-(5-Chlorothien-2-yl)ethanamine would be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from its structure and data from similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals corresponding to the ethylamine protons (a quartet for the CH and a doublet for the CH₃), as well as signals for the two protons on the thiophene ring.
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¹³C NMR would show distinct signals for each of the six carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.65 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C and C-S stretching of the thiophene ring.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence in the public domain for the biological activity of 1-(5-Chlorothien-2-yl)ethanamine, the structural similarity of its aminothiophene core to known bioactive molecules suggests potential pharmacological relevance. In particular, derivatives of 2-aminotetralins and other thienylethylamines have been reported to exhibit activity at dopamine receptors.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes in the central nervous system. Agonism at the D2 receptor is a key mechanism for the treatment of Parkinson's disease, while antagonism is a hallmark of many antipsychotic medications.
Hypothesized Signaling Pathway: Dopamine D2 Receptor Activation
Based on the activity of structurally related compounds, it is plausible that 1-(5-Chlorothien-2-yl)ethanamine could act as a ligand for the dopamine D2 receptor. The binding of an agonist to the D2 receptor typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Hypothesized Dopamine D2 Receptor Signaling Pathway.
Safety and Handling
Detailed toxicological data for 1-(5-Chlorothien-2-yl)ethanamine is not available. However, based on data for similar compounds and general chemical safety principles, the following precautions should be taken:
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
This technical guide is intended for informational purposes for research and development professionals. All handling and experimental work should be conducted by qualified individuals in a suitably equipped laboratory, following all applicable safety guidelines and regulations.
References
- 1. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE CAS#: 214759-44-1 [amp.chemicalbook.com]
- 2. 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE | CAS [matrix-fine-chemicals.com]
- 3. 214759-44-1|1-(5-Chlorothiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]
- 4. 1-(5-Chlorothien-2-yl)ethanamine, CasNo.214759-44-1 BOC Sciences United States [bocscichem.lookchem.com]
- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
